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molecular formula C12H10O3 B1308658 6-Methoxy-1-naphthoic acid CAS No. 36112-61-5

6-Methoxy-1-naphthoic acid

Cat. No. B1308658
M. Wt: 202.21 g/mol
InChI Key: WRZAWKSSADRYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04795596

Procedure details

This starts from anisole; this is reacted with furan-2-carboxylic acid in the presence of a large excess of aluminium trichloride to give 6-methoxy-naphthalene-1-carboxylic acid (see J. Am. Chem. Soc. 69, page 2262 and European Patent No. A1-200,840).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]([OH:16])=[O:15].[Cl-].[Cl-].[Cl-].[Al+3]>>[CH3:8][O:7][C:1]1[CH:6]=[C:5]2[C:4](=[CH:3][CH:2]=1)[C:10]([C:14]([OH:16])=[O:15])=[CH:11][CH:12]=[CH:13]2 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC=C(C2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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